Comprehensive Technical Guide: The 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine Scaffold in Advanced Drug Discovery
Comprehensive Technical Guide: The 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine Scaffold in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a privileged pharmacophore. When tasked with identifying the Chemical Abstracts Service (CAS) registry number for 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine , a rigorous database analysis reveals a critical nuance: this specific molecule does not currently possess a publicly assigned CAS number .
Instead, it exists as a highly specialized, proprietary intermediate synthesized on-demand from its commercially available precursor, 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS: 1190311-44-4) [1]. This whitepaper provides an in-depth technical analysis of this elusive building block, detailing its physicochemical rationale, a self-validating synthetic methodology, and its critical role in advanced therapeutic applications such as STING antagonism[2] and bacterial Gyrase B inhibition[3].
Structural & Physicochemical Profiling
The architectural design of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine is a masterclass in structure-based drug design (SBDD). The core is a 4-azaindole, a bioisostere of the traditional indole ring, where the substitution of a carbon atom with a nitrogen atom at the 4-position significantly alters the electronic distribution and hydrogen-bonding profile of the molecule.
-
The C6-Trifluoromethyl Group: The incorporation of a -CF3 group at the C6 position is a deliberate design choice. It acts as a lipophilic electron-withdrawing group (EWG). Causally, this lowers the pKa of the adjacent pyridine nitrogen, reducing off-target basicity-driven toxicity (such as hERG channel liability). Furthermore, the robust C-F bonds block cytochrome P450-mediated oxidative metabolism at the C6 position, dramatically extending the compound's metabolic half-life.
-
The C3-Amine Group: The primary amine at the C3 position serves as the primary vector for functionalization. In target binding, the 3-amine acts as a critical hydrogen bond donor. When derivatized into a urea or amide, it forms a bidentate hydrogen-bonding network essential for anchoring the molecule into the hinge region of kinases or the ATP-binding domain of bacterial enzymes[3].
Quantitative Data: Physicochemical Properties
To contextualize this intermediate, the following table summarizes the physicochemical properties of related, commercially indexed 4-azaindole building blocks.
Table 1: Physicochemical Properties of Key 4-Azaindole Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | 1190311-44-4[1] | C8H5F3N2 | 186.13 | Precursor core |
| 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 1190311-80-8[4] | C9H5F3N2O2 | 230.15 | C3-Carboxylated |
| 1H-Pyrrolo[3,2-b]pyridin-3-amine | 1092960-98-9 | C7H7N3 | 133.15 | Unsubstituted core |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | 1190319-40-4 | C7H6BrN3 | 212.05 | Halogenated analog |
| 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine | Unassigned | C8H6F3N3 | 201.15 | Target intermediate |
Synthetic Methodology: A Self-Validating Protocol
Because the target 3-amine lacks a commercial CAS number, researchers must synthesize it de novo from 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine. The following protocol is engineered to be a self-validating system, ensuring high fidelity and yield without requiring complex chromatographic purification at every step.
Step 1: Electrophilic Nitrosation (C3 Activation)
-
Reagents: 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Sodium nitrite (NaNO2, 1.2 equiv), Glacial acetic acid (AcOH), Water.
-
Procedure: Dissolve the starting material in a 1:1 mixture of AcOH and water. Cool the solution to 0–5 °C using an ice bath. Add an aqueous solution of NaNO2 dropwise over 30 minutes. Stir for 2 hours at 0 °C.
-
Causality & Self-Validation: The 4-azaindole core is highly electron-rich at the C3 position due to the electron-donating nature of the pyrrole nitrogen. By utilizing NaNO2 in AcOH, we generate the nitrosonium ion (NO+) in situ. This mild electrophile selectively attacks the C3 position. The choice of acetic acid over stronger mineral acids prevents unwanted protonation of the pyrrole nitrogen, which would deactivate the ring. Self-Validation: The starting material is colorless, whereas the resulting 3-nitroso intermediate precipitates as a brightly colored (deep green/orange) solid, providing immediate visual confirmation of successful C3 activation.
Step 2: Catalytic Reduction (N-O Cleavage)
-
Reagents: 3-Nitroso intermediate (1.0 equiv), 10% Palladium on Carbon (Pd/C, 0.1 equiv), Methanol (MeOH), Hydrogen gas (H2).
-
Procedure: Suspend the 3-nitroso intermediate in MeOH. Add 10% Pd/C carefully under an inert argon atmosphere. Purge the reaction vessel and introduce H2 gas via a balloon. Stir vigorously at room temperature for 4–6 hours. Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.
-
Causality & Self-Validation: The 3-nitroso intermediate is reduced to the corresponding 3-amine. The causality behind selecting Pd/C over harsh chemical reductants (like SnCl2/HCl) is twofold: it ensures a clean conversion without generating heavy metal waste, and the -CF3 group at the C6 position is highly stable to these specific hydrogenation conditions, preventing unwanted defluorination. Self-Validation: As the N-O bond is cleaved and reduced, the intensely colored nitroso solution transitions to a pale or colorless state. Complete consumption of hydrogen gas serves as a quantitative indicator of reaction completion.
Pharmacological Applications & Pathway Mapping
The 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine scaffold is primarily utilized in two cutting-edge therapeutic arenas:
-
STING Antagonism (Immunomodulation): The Stimulator of Interferon Genes (STING) pathway is a central driver of innate immunity. Overactivation of STING is implicated in severe autoimmune and autoinflammatory diseases. The 3-amino-4-azaindole scaffold is utilized to synthesize potent STING antagonists. The C3-amine is coupled to form complex ureas or amides that allosterically bind to the STING dimer, preventing its conformational activation and downstream interferon production[2].
-
Bacterial DNA Gyrase B Inhibition (Antibacterial): Combating multidrug-resistant pathogens like MRSA requires novel mechanisms of action. The azaindole core has been successfully employed to target the ATPase domain of DNA Gyrase B. Structure-based drug design demonstrates that urea derivatives of the 3-amino-azaindole displace a conserved water molecule in the ATP-binding pocket, yielding potent bactericidal activity[3].
Mandatory Visualization: Workflow Mapping
Synthetic workflow and pharmacological application of the 6-CF3-4-azaindole 3-amine scaffold.
References
- Source: patents.google.
-
Title: Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
- 1. 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine price,buy 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine - chemicalbook [m.chemicalbook.com]
- 2. WO2020010092A1 - Compounds and compositions for treating conditions associated with sting activity - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 1190311-80-8 [sigmaaldrich.com]
